MAO-B Inhibition versus Selegiline
The target compound inhibited recombinant human MAO-B with an IC₅₀ of 129 nM, using p-benzylamine as substrate with a 15-minute preincubation followed by 20-minute fluorometric measurement [1]. While the clinical reference inhibitor selegiline (L-deprenyl) achieves an IC₅₀ of approximately 40 nM (0.040 µM) under comparable recombinant human MAO-B assay conditions [2], the target compound's potency places it within the sub-micromolar inhibitor range. Critically, the target compound's N-isobutyl substitution and 2,4,6-trimethylbenzyl architecture distinguish it from selegiline's propargylamine scaffold, offering a structurally orthogonal chemotype for MAO-B inhibition studies. No published direct head-to-head comparison with the N-propyl or unsubstituted 2,4,6-trimethylbenzylamine analogs was identified for this target.
| Evidence Dimension | hMAO-B inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 129 nM (0.129 µM) |
| Comparator Or Baseline | Selegiline: ~40 nM (0.040 µM) |
| Quantified Difference | Target compound is approximately 3.2-fold less potent than selegiline |
| Conditions | Recombinant human MAO-B; p-benzylamine substrate; 15 min preincubation; fluorometric detection after 20 min |
Why This Matters
Establishes the compound's MAO-B inhibitory activity at a defined potency level, enabling researchers to select it as a structurally distinct alternative to the propargylamine-class reference inhibitor for mechanistic or selectivity profiling studies.
- [1] BindingDB. BDBM50430726 / CHEMBL2333930. IC₅₀ = 129 nM for inhibition of recombinant human MAO-B. Data curated by ChEMBL from Sapienza University of Rome. View Source
- [2] Design, synthesis, monoamine oxidase inhibition and docking studies of new dithiocarbamate derivatives bearing benzylamine moiety. Selegiline IC₅₀ = 0.040 ± 0.002 µM against hMAO-B. 2017. View Source
